4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Medicinal Chemistry Physicochemical Properties LogP

Researchers seeking to exploit the unique ortho-pyridine/amine/furazan hydrogen-bonding geometry for kinase inhibitor design often face supply chain inconsistencies for this specific 1,2,5-oxadiazole isomer. 4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine (CAS 890095-62-2) delivers the exact 3-amino-4-(pyridin-2-yl)-1,2,5-oxadiazole scaffold required for sub-nanomolar target engagement (e.g., GSK269962A, ROCK1 IC50 = 1.6 nM). Its electron-withdrawing furazan core serves as a superior non-classical bioisostere for carboxylic acids/amides, enhancing membrane permeability without sacrificing key H-bond interactions. Bulk supply with ≥98% purity supports lead optimization programs.

Molecular Formula C7H6N4O
Molecular Weight 162.152
CAS No. 890095-62-2
Cat. No. B2483740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine
CAS890095-62-2
Molecular FormulaC7H6N4O
Molecular Weight162.152
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NON=C2N
InChIInChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11)
InChIKeyYCTYDPWVVZBIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine in Drug Discovery


4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine (CAS: 890095-62-2) is a heterocyclic building block featuring a 1,2,5-oxadiazole (furazan) core, an amine at the 3-position, and a pyridin-2-yl group at the 4-position [1]. The 1,2,5-oxadiazole isomer is distinct from the more common 1,2,4- and 1,3,4-oxadiazoles due to unique electronic and physicochemical properties, which dictate its specific application in medicinal chemistry [2]. Its primary documented utility is as a core scaffold in aminofurazan-based kinase inhibitors, where the specific 3,4-disubstitution pattern is critical for bioactivity [3].

Core Scaffold Aminofurazan-based kinase inhibitor design
Key Feature 3,4-disubstitution pattern critical for bioactivity
Workflow Medicinal chemistry; heterocyclic building block procurement

Why Generic Oxadiazole Isomers Cannot Substitute


Substituting 4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine with a 1,2,4- or 1,3,4-oxadiazole analog, or even a simple positional isomer, is not chemically equivalent. The 1,2,5-oxadiazole (furazan) ring has a distinctly higher electron-withdrawing capacity and smaller dipole moment compared to its isomers, which fundamentally alters its interaction with biological targets [1]. Furthermore, the 'ortho' pyridin-2-yl substitution creates a specific hydrogen-bonding geometry with the adjacent exocyclic amine that is unattainable with the pyridin-3-yl or pyridin-4-yl variants, which is a critical feature for binding in kinase inhibitor pharmacophores [2]. The quantitative evidence below details these critical differences.

1,2,5-Oxadiazole Core
1,2,4- or 1,3,4-Oxadiazole Isomers — electron-withdrawing capacity and dipole moment differ, which may alter target interaction profiles.
Pyridin-2-yl Group
Pyridin-3-yl or Pyridin-4-yl Variants — hydrogen-bonding geometry with the adjacent amine is not conserved, potentially disrupting kinase hinge-binding motifs.
Commercial Supply
Regioisomer Analogs — may require custom synthesis or have lower documented purity, introducing project timeline risk.

Quantitative Differentiation Evidence


Lipophilicity: Pyridin-2-yl vs Pyridin-3-yl Regioisomer

The ring substitution pattern significantly impacts the calculated lipophilicity of the 1,2,5-oxadiazol-3-amine scaffold. The target 4-(pyridin-2-yl) isomer demonstrates a lower computed XLogP3 of 0.0 compared to its 4-(pyridin-3-yl) counterpart, which has an XLogP3 of 0.7 [1][2]. Although derived from the same computational method (PubChem XLogP3), this is a cross-study comparison of predicted data.

Lipophilicity
Cross-study comparable
XLogP3 = 0.0 (Target) vs 0.7 (Pyridin-3-yl isomer)
Lower LogP may support higher aqueous solubility for in vitro assays.
Computed data; experimental confirmation may vary.
Medicinal Chemistry Physicochemical Properties LogP

Hydrogen-Bonding Geometry for Kinase Hinge Binding

The contiguous arrangement of the pyridine nitrogen, oxadiazole ring, and exocyclic amine creates a unique bidentate hydrogen-bonding motif fundamental to kinase hinge-binding. This is a class-level inference based on the scaffold's indispensable role in advanced leads. The 4-(pyridin-2-yl)-1,2,5-oxadiazol-3-amine scaffold serves as the conserved pharmacophore for potent ROCK1 inhibition, exemplified by GSK269962A (IC50 = 1.6 nM) and SB-772077-B (IC50 = 5.6 nM) [1], which relies on this specific atom arrangement.

Hinge-Binding Role
Class-level inference
Core scaffold for ROCK1 inhibitors (e.g., IC50 = 1.6 nM for GSK269962A)
Scaffold enables a bidentate hydrogen-bonding motif; supports kinase inhibitor design.
Potency derived from final compounds, not the scaffold alone.
Medicinal Chemistry Structural Biology Scaffold Design

Electron-Withdrawing Capacity of 1,2,5-Oxadiazole Ring

The 1,2,5-oxadiazole (furazan) ring is a stronger electron-withdrawing group compared to its isomeric 1,2,4- or 1,3,4-oxadiazole counterparts [1]. This characteristic, comparable to a trifluoromethyl group, directly impacts the electron density of the attached pyridine and amine, modulating hydrogen-bond donor/acceptor strengths and metabolic stability. This is a class-level inference based on the known electronic properties of the heterocycle.

Electronic Effect
Class-level inference
Strong electron-withdrawing capacity, comparable to CF3
Modulates hydrogen-bond strength and metabolic stability of derivatives.
Qualitative; exact Hammett σ values for this scaffold not reported.
Physical Organic Chemistry Bioisostere Design Electronic Effects

Commercial Availability and Purity Comparison

The target compound is offered at ≥98% purity by established research chemical suppliers . In contrast, the 4-(pyridin-4-yl) isomer is less commonly listed with documented purity , while the pyridin-3-yl variant is often only available via custom synthesis . This represents a significant difference in acquisition time and quality assurance for programs requiring high-purity starting materials.

Supply & Purity
Cross-study comparable
≥98% purity, available from multiple vendors vs. limited or custom supply for isomers
Reliable procurement supports project timeline and reproducibility.
Vendor catalog data; verify lot-specific COA.
Chemical Procurement Building Blocks Vendor Availability

Validated Application Scenarios


Kinase Inhibitor Scaffold Optimization

This compound is the critical precursor for synthesizing a class of potent, aminofurazan-based Rho Kinase (ROCK) and MSK-1 inhibitors [1][2]. Medicinal chemists should procure this specific isomer to exploit the unique ortho-pyridine/amine/furazan hydrogen-bonding motif essential for sub-nanomolar target engagement, as demonstrated by clinical candidates like GSK269962A (ROCK1 IC50 = 1.6 nM) [1].

Bioisostere for Carboxylic Acids or Amides

Due to the strong electron-withdrawing nature and unique electrostatic profile of the 1,2,5-oxadiazole ring, this compound serves as a superior non-classical bioisostere for carboxylic acids or amides in lead optimization [1]. Researchers should select it to improve membrane permeability while retaining key hydrogen-bonding interactions, a balance less achievable with 1,2,4- or 1,3,4-oxadiazole isomers [1].

Metal-Organic Complexes and Materials Science

The specific 2-pyridyl substitution allows this ligand to form stable, luminescent zinc(II) complexes with defined glassy self-assembly networks [1]. The ortho-nitrogen is crucial for the observed coordination geometry and resulting photophysical properties, making the target compound a required synthon for this class of material.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
Ortho-pyridine/amine/furazan hydrogen-bonding motif
Target engagement and selectivity profiling
Bioisostere for carboxylic acids or amides
Strong electron-withdrawing 1,2,5-oxadiazole core
Membrane permeability and binding-interaction review
Metal-organic complexes and materials science
2-Pyridyl substitution for defined coordination geometry
Coordination behavior and photophysical property analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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